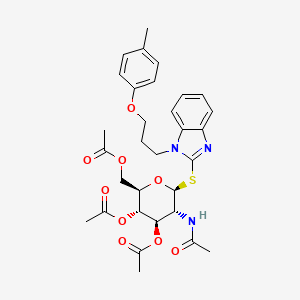![molecular formula C17H18FN3O2 B12638883 (2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone CAS No. 921230-82-2](/img/structure/B12638883.png)
(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a fluoropyridine moiety and a methoxyphenyl piperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the fluoropyridine and methoxyphenyl piperazine intermediates. These intermediates are then coupled using a suitable coupling agent under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoropyridin-3-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone
- (2-Fluoropyridin-3-yl)[4-(3-hydroxyphenyl)piperazin-1-yl]methanone
- (2-Fluoropyridin-3-yl)[4-(3-nitrophenyl)piperazin-1-yl]methanone
Uniqueness
What sets (2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
921230-82-2 |
|---|---|
Molecular Formula |
C17H18FN3O2 |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
(2-fluoropyridin-3-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18FN3O2/c1-23-14-5-2-4-13(12-14)20-8-10-21(11-9-20)17(22)15-6-3-7-19-16(15)18/h2-7,12H,8-11H2,1H3 |
InChI Key |
KPKLCVIWALYEOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B12638801.png)
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine](/img/structure/B12638806.png)




![2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)](/img/structure/B12638832.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)


![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)

![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)
![2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B12638882.png)
